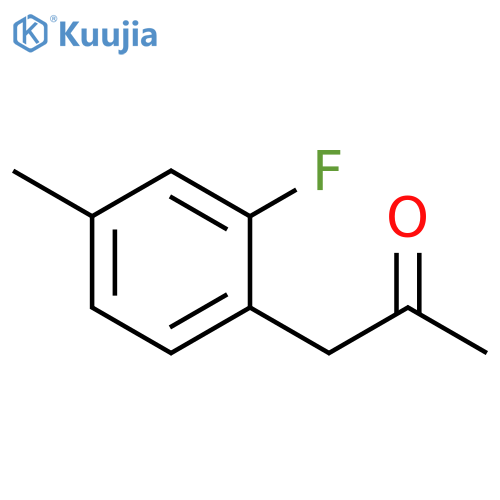Cas no 1511062-58-0 (1-(2-fluoro-4-methylphenyl)propan-2-one)

1511062-58-0 structure
商品名:1-(2-fluoro-4-methylphenyl)propan-2-one
1-(2-fluoro-4-methylphenyl)propan-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-fluoro-4-methylphenyl)propan-2-one
- 2-Propanone, 1-(2-fluoro-4-methylphenyl)-
- EN300-1837377
- 1511062-58-0
- SCHEMBL10862456
-
- インチ: 1S/C10H11FO/c1-7-3-4-9(6-8(2)12)10(11)5-7/h3-5H,6H2,1-2H3
- InChIKey: MCQZWONODIBEPD-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(C)C=C1F)C(=O)C
計算された属性
- せいみつぶんしりょう: 166.079393132g/mol
- どういたいしつりょう: 166.079393132g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.062±0.06 g/cm3(Predicted)
- ふってん: 225.0±25.0 °C(Predicted)
1-(2-fluoro-4-methylphenyl)propan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1837377-1.0g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 1g |
$914.0 | 2023-06-01 | ||
| Enamine | EN300-1837377-0.1g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1837377-0.25g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1837377-2.5g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1837377-1g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1837377-5.0g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 5g |
$2650.0 | 2023-06-01 | ||
| Enamine | EN300-1837377-0.5g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1837377-5g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1837377-0.05g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1837377-10g |
1-(2-fluoro-4-methylphenyl)propan-2-one |
1511062-58-0 | 10g |
$3007.0 | 2023-09-19 |
1-(2-fluoro-4-methylphenyl)propan-2-one 関連文献
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
1511062-58-0 (1-(2-fluoro-4-methylphenyl)propan-2-one) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
